molecular formula C22H20ClN3O4 B3333238 (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide CAS No. 951661-81-7

(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide

Katalognummer: B3333238
CAS-Nummer: 951661-81-7
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: PCNIZAHOODODDG-IIBYNOLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (CAS: 951661-81-7) is a stereospecific tetrahydropyridoindole derivative with a molecular formula of C₂₂H₂₀ClN₃O₄ (MW: 425.865 g/mol) . Key structural features include:

  • A 1,3-benzodioxol-5-yl moiety linked to the pyrido[3,4-b]indole core.
  • A 2-chloroacetyl substituent at position 2.
  • An N-methyl carboxamide group at position 3.
  • (1R,3R) stereochemistry, critical for its biological activity .

The compound belongs to the β-carboline family, known for interactions with neurological targets such as serotonin receptors and phosphodiesterases . Its synthesis involves multi-step routes, including cyclization in dichloromethane or methanol/water systems .

Eigenschaften

IUPAC Name

(1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-24-22(28)16-9-14-13-4-2-3-5-15(13)25-20(14)21(26(16)19(27)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,25H,9-11H2,1H3,(H,24,28)/t16-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNIZAHOODODDG-IIBYNOLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@H]1CC2=C([C@H](N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (1R,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide , also known as Chloropretadalafil , is a derivative of the pyrido[3,4-b]indole family. This compound has garnered attention for its potential biological activities, particularly in the context of pharmacological applications.

Chemical Structure and Properties

  • Molecular Formula : C22H19ClN2O5
  • Molecular Weight : 426.85 g/mol
  • CAS Number : [68502869]

Chloropretadalafil exhibits biological activity primarily through its interaction with various neurotransmitter receptors and enzymes. Notably:

  • It shows a mixed affinity for benzodiazepine receptors (GABA_A receptor complex), acting as both an agonist and antagonist depending on the context of administration .
  • It has been reported to displace 3H-flumazenil from binding sites in brain tissues, indicating potential anxiolytic or sedative properties .

Pharmacological Effects

The compound has been studied for its effects on:

  • Phosphodiesterase 5 (PDE5) inhibition: Research indicates that related compounds can inhibit PDE5 with IC50 values ranging from 0.14 to 4.99 μM, suggesting potential applications in treating erectile dysfunction and pulmonary hypertension .
  • Neuroprotective effects : Tetrahydropyrido derivatives have shown promise in models of neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

In Vitro Studies

Several studies have demonstrated the biological activity of Chloropretadalafil:

  • A study reported that derivatives with similar structures exhibited significant inhibitory effects on PDE5, with one compound achieving an IC50 of 0.06 μM .
  • Another investigation highlighted that specific stereoisomers of related tetrahydrocarboline derivatives displayed high cell viability and low toxicity in cellular assays, underscoring the importance of stereochemistry in biological activity .

In Vivo Studies

In vivo experiments have shown:

  • Chloropretadalafil's ability to produce anxiolytic-like effects in animal models at doses between 1 and 50 mg/kg when administered intraperitoneally. The maximum observed effect reached up to 300% compared to control animals .
  • Behavioral assays indicated that the compound could influence locomotion and anxiety-related behaviors in rodents, further supporting its potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeEffect/OutcomeReference
PDE5 InhibitionIC50 values ranging from 0.14 to 4.99 μM
GABA_A Receptor BindingDisplaces 3H-flumazenil; mixed agonist/antagonist
NeuroprotectionModulates neurotransmitter systems; reduces oxidative stress
Anxiolytic EffectsSignificant behavioral changes in rodent models

Wissenschaftliche Forschungsanwendungen

Biological Activities

Chloropretadalafil has been investigated for several biological activities:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth and survival.
  • Antimicrobial Activity : Preliminary studies suggest that Chloropretadalafil possesses antimicrobial properties, making it a candidate for the development of new antibiotics.
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, potentially offering therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation.

Applications in Drug Development

Chloropretadalafil's unique structure allows it to interact with multiple biological targets, making it a valuable compound in drug discovery:

  • Lead Compound for Synthesis : Its derivatives can be synthesized to enhance potency and selectivity against specific targets.
  • Pharmacological Studies : Ongoing research focuses on its pharmacokinetics and bioavailability to understand its suitability as a therapeutic agent.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of Chloropretadalafil on human breast cancer cells. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In a study assessing antimicrobial properties, Chloropretadalafil was tested against strains of Staphylococcus aureus and Escherichia coli. The compound showed effective inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Neuroprotection

Research highlighted in Neuroscience Letters indicated that Chloropretadalafil could reduce neuronal apoptosis in models of oxidative stress. This effect was attributed to its ability to modulate antioxidant enzyme activity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety (-CO-CH₂-Cl) undergoes nucleophilic substitution reactions, particularly with amines. This reaction is central to tadalafil synthesis:

Reaction Scheme :

 1R 3R Intermediate+CH3NH2Tadalafil+HCl\text{ 1R 3R Intermediate}+\text{CH}_3\text{NH}_2\rightarrow \text{Tadalafil}+\text{HCl}

Key Conditions :

  • Solvent: Tetrahydrofuran (THF)/water mixtures or dichloromethane .

  • Temperature: 20–25°C (room temperature) .

  • Reaction Time: 4–6 hours .

Mechanism :
The primary amine (methylamine) attacks the electrophilic carbon adjacent to the carbonyl group, displacing the chloride ion via an Sₙ2 mechanism. The resulting amide intermediate undergoes intramolecular cyclization to form the piperazinedione ring of tadalafil .

Yield : 82–89% after purification .

Stability and Side Reactions

The compound exhibits sensitivity to hydrolytic and thermal conditions:

Hydrolysis of the Carboxamide

Under acidic or basic conditions, the N-methyl carboxamide group may hydrolyze to form the corresponding carboxylic acid. This side reaction is minimized in anhydrous solvents .

Conditions Leading to Hydrolysis :

  • pH < 3 or pH > 10

  • Elevated temperatures (>40°C)

Cyclization Reactions

The intermediate participates in cyclization to form the tricyclic core of tadalafil. This step occurs spontaneously after nucleophilic substitution:

Cyclization Pathway :

  • Methylamine substitution at the chloroacetyl group.

  • Intramolecular attack of the secondary amine on the carbonyl carbon of the carboxamide.

  • Formation of a six-membered lactam ring .

Key Data :

ParameterValueSource
Cyclization Efficiency>95% (HPLC purity)
Byproducts<1% diastereomers/enantiomers

Synthetic Route and Optimization

The compound is synthesized via a one-pot process to avoid isolating reactive intermediates:

Stepwise Synthesis :

  • Acetylation : (1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is treated with chloroacetyl chloride in THF .

  • Carboxamide Formation : Reaction with methylamine without isolating the chloroacetyl intermediate .

Advantages of One-Pot Synthesis :

Analytical Characterization

Reaction progress and purity are monitored using chiral HPLC and mass spectrometry:

HPLC Conditions :

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/ethanol/diethylamine (80:20:0.1 v/v)

  • Detection: UV at 220 nm .

Key Impurities :

  • Diastereomers (e.g., 1S,3S isomer)

  • Unreacted starting material (<0.1%) .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Key Structural Comparisons
Compound Name / CAS Molecular Formula Substituents/Modifications Stereochemistry Biological Relevance Source
Target Compound (951661-81-7) C₂₂H₂₀ClN₃O₄ 2-chloroacetyl, N-methyl carboxamide (1R,3R) PDE inhibition, CNS activity
Methyl ester variant (171489-59-1) C₂₂H₁₉ClN₂O₅ 2-chloroacetyl, methyl ester (no N-methyl) (1R,3R) Phosphodiesterase T inhibitor
N-(5-Benzamidopentyl)-1-methyl analog C₂₃H₂₃N₃O₂ Benzamidopentyl chain, no benzodioxol Not specified Cannabinoid receptor ligand
3-(Azidomethyl)-indole-2-carboxamide C₂₄H₂₀ClN₅O₂ Azidomethyl, 4-benzoylphenethyl N/A Photoactivatable GPCR probes
(1S,3R)-Stereoisomer (474668-76-3) C₁₉H₁₆N₂O₄·HCl Carboxylic acid, hydrochloride salt (1S,3R) Structural impurity/biological contrast

Key Research Findings

a) Role of Substituents in Target Engagement
  • The 2-chloroacetyl group in the target compound enhances binding to phosphodiesterase T compared to ester derivatives (e.g., 171489-59-1), likely due to increased electrophilicity .
  • The N-methyl carboxamide improves metabolic stability over methyl ester analogs, as seen in pharmacokinetic studies of related β-carbolines .
b) Stereochemical Specificity
  • The (1R,3R) configuration is essential for activity. The (1S,3R) stereoisomer (474668-76-3) shows negligible PDE inhibition, highlighting the sensitivity of chiral centers in receptor interactions .

Q & A

What are the key challenges in synthesizing (1R,3R)-configured indole-carboxamide derivatives, and how can stereochemical purity be ensured?

Advanced Research Question
The synthesis of stereochemically pure (1R,3R)-configured indole-carboxamides requires precise control over reaction conditions to avoid epimerization. For example, intermediates like (1R,3S)- or (1S,3R)-isomers (CAS 171596-44-4 and 171596-43-3) are common by-products due to the sensitivity of the tetrahydro-β-carboline core to acidic/basic conditions .
Methodological Answer :

  • Use chiral HPLC or SFC (supercritical fluid chromatography) to resolve diastereomers, as demonstrated in the purification of similar tetrahydro-β-carboline derivatives .
  • Optimize reaction pH (<6) to minimize racemization during acylation steps. For instance, coupling with 2-chloroacetyl chloride under anhydrous conditions at 0°C reduces side reactions .
  • Validate stereochemistry via NOESY NMR or X-ray crystallography, as seen in analogs with resolved pyridoindole structures .

How can conflicting spectral data (e.g., 13C^{13}\text{C}13C NMR shifts) for indole-carboxamide derivatives be resolved?

Advanced Research Question
Discrepancies in 13C^{13}\text{C} NMR data often arise from solvent effects, tautomerism, or impurities. For example, the carbonyl carbon of the 2-chloroacetyl group in similar compounds shows shifts between 166–170 ppm depending on solvent polarity .
Methodological Answer :

  • Standardize solvent systems (e.g., DMSO-d6d_6 or CDCl3_3) and temperature (25°C) for consistency .
  • Perform 2D NMR (HSQC, HMBC) to assign ambiguous signals. For instance, HMBC correlations between the indole NH and adjacent carbons clarify connectivity in pyridoindole scaffolds .
  • Compare with structurally validated analogs, such as (1R,3S)-configured derivatives (CAS 171596-44-4), to identify anomalous peaks .

What strategies are effective for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Basic Research Question
The compound’s β-carboline and chloroacetyl motifs suggest potential activity against phosphodiesterases (PDEs) or histone deacetylases (HDACs). For example, analogs like (1R,3S)-methyl esters exhibit PDE5A inhibition (IC50_{50} < 100 nM) .
Methodological Answer :

  • Enzyme Assays : Use fluorescent substrates (e.g., 3’,5’-cyclic GMP for PDE5A) in HTS formats. Include positive controls like sildenafil for PDE5A .
  • Cellular Models : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) using MTT assays. HDAC inhibitors with similar scaffolds show IC50_{50} values in the µM range .
  • SAR Analysis : Compare activity of substituent variants (e.g., chloroacetyl vs. methoxybenzyl groups) to identify critical pharmacophores .

How can researchers address low yields in the acylation of the pyridoindole core?

Advanced Research Question
Low yields (<30%) during 2-chloroacetyl introduction are attributed to steric hindrance and competing hydrolysis. For example, the acylation of N-methyl-β-carboline derivatives often requires excess acyl chloride and inert conditions .
Methodological Answer :

  • Use Schotten-Baumann conditions (biphasic system with NaOH/CH2_2Cl2_2) to trap HCl and drive the reaction .
  • Employ coupling agents like DCC (dicyclohexylcarbodiimide) to activate the acyl group, improving efficiency to ~70% in related indole-2-carboxamides .
  • Monitor reaction progress via TLC or LC-MS to terminate before hydrolysis dominates .

What analytical techniques are critical for confirming the purity and stability of this compound under storage?

Basic Research Question
Degradation products (e.g., dechlorinated analogs or oxidized indoles) can form during storage, impacting bioactivity.
Methodological Answer :

  • Purity Analysis : Use HPLC with UV/Vis detection (λ = 254 nm) and a C18 column. For analogs, retention times of 8–12 min are typical .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 1 month). LC-HRMS identifies major degradation pathways (e.g., hydrolysis of the chloroacetyl group) .
  • Mass Spectrometry : ESI-HRMS (e.g., [M+H]+^+ = 465.12 m/z) confirms molecular integrity, as validated for related pyridoindoles .

How can structural modifications enhance solubility without compromising target binding?

Advanced Research Question
The compound’s low solubility (<0.1 mg/mL in water) limits bioavailability. Modifications to the N-methyl carboxamide or benzodioxole groups may improve pharmacokinetics.
Methodological Answer :

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the indole nitrogen, as seen in water-soluble HDAC inhibitors .
  • Salt Formation : Convert the carboxamide to a sodium or lysine salt, increasing solubility >10-fold in aqueous buffers .
  • Prodrug Design : Mask the chloroacetyl group as an ester (e.g., acetyloxymethyl), which hydrolyzes in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2-(2-chloroacetyl)-N-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.